REACTION_CXSMILES
|
C(OC1C=C2C(=CC=1OCC=C)N=C(N1CCN(S(C3C=CC(C4C=CC=CC=4)=CC=3)(=O)=O)CC1)N=C2N)C=C.[NH2:41][C:42]1[C:51]2[C:46](=[CH:47][C:48]([O:54]C)=[C:49]([O:52]C)[CH:50]=2)[N:45]=[C:44]([Cl:56])[N:43]=1.B(Br)(Br)Br.CO>C(Cl)Cl>[NH2:41][C:42]1[C:51]2[C:46](=[CH:47][C:48]([OH:54])=[C:49]([OH:52])[CH:50]=2)[N:45]=[C:44]([Cl:56])[N:43]=1
|
Name
|
Sulfonamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C2C(=NC(=NC2=CC1OCC=C)N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.01 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The solid residue was washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)O)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |